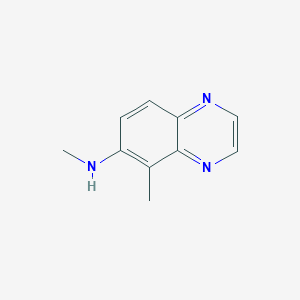
6-Quinoxalinamine, N,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinoxalinamine, N,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a quinoxaline ring and a dimethyl amine group. The unique chemical structure of 6-Quinoxalinamine, N,5-dimethyl- makes it an interesting compound to study for its biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 6-Quinoxalinamine, N,5-dimethyl- is not fully understood. However, it is believed that its biological and pharmacological activities are due to its ability to bind to specific targets in cells. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-Quinoxalinamine, N,5-dimethyl- has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, and it can reduce inflammation in cells and tissues. In addition, it has been shown to have anticancer properties, and it can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Quinoxalinamine, N,5-dimethyl- in lab experiments is its high selectivity and sensitivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for research on 6-Quinoxalinamine, N,5-dimethyl-. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 6-Quinoxalinamine, N,5-dimethyl- involves the reaction of 5,6-diaminoquinoxaline with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst such as acetic acid, and the resulting product is purified by recrystallization. The synthesis of this compound has been reported in the literature, and it is a well-established method.
Aplicaciones Científicas De Investigación
6-Quinoxalinamine, N,5-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Propiedades
Número CAS |
161696-98-6 |
|---|---|
Nombre del producto |
6-Quinoxalinamine, N,5-dimethyl- |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3 |
Clave InChI |
NXRPHEZQLSUGTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
SMILES canónico |
CC1=C(C=CC2=NC=CN=C12)NC |
Otros números CAS |
161696-98-6 |
Sinónimos |
6-Quinoxalinamine, N,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



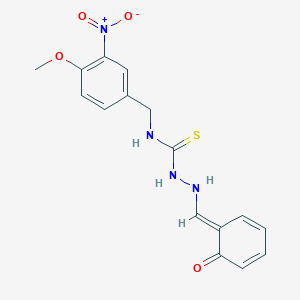
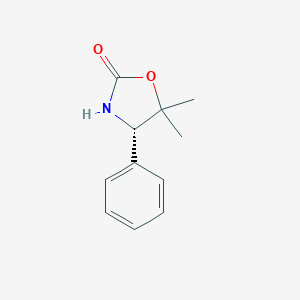
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
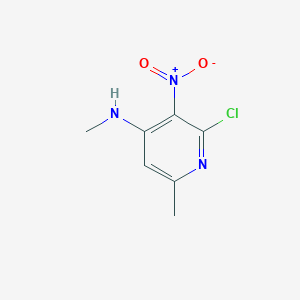
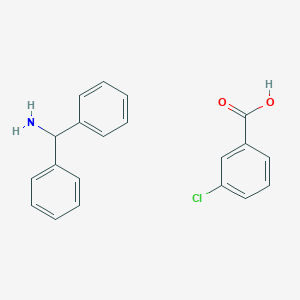
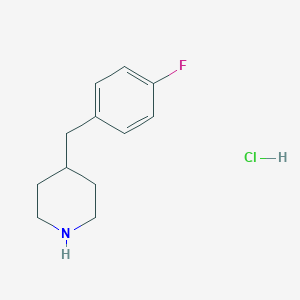
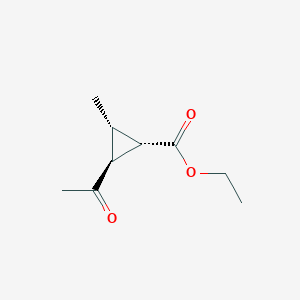
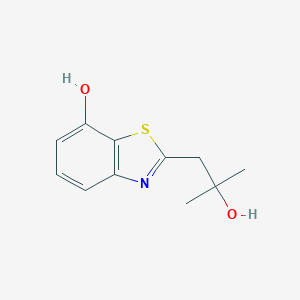




![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
